



2-Aminobenzanilide: A Versatile Scaffold for Drug Discovery

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Compound of Interest		
Compound Name:	2-Aminobenzanilide	
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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzanilide, a simple yet versatile chemical scaffold, has emerged as a privileged starting material and core structural motif in the discovery of a wide array of biologically active compounds. Its unique arrangement of a primary aromatic amine and a secondary amide provides an excellent foundation for the synthesis of diverse heterocyclic systems and substituted derivatives with significant therapeutic potential. This document provides detailed application notes and experimental protocols for the use of **2-aminobenzanilide** and its derivatives in several key areas of drug discovery, including the development of histone deacetylase (HDAC) inhibitors, antimicrobial agents, kinase inhibitors, antileishmanial compounds, and modulators of the NOD1 signaling pathway.

I. 2-Aminobenzanilide Derivatives as Histone Deacetylase (HDAC) Inhibitors

HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of histones and other proteins. Their dysregulation is implicated in various cancers, making them attractive targets for therapeutic intervention.[1] **2-Aminobenzanilide** serves as a key building block for a class of potent and selective HDAC inhibitors.[2]



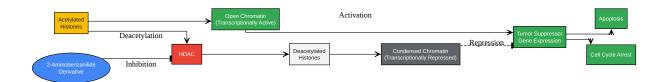
Data Presentation: HDAC Inhibitory Activity

The following table summarizes the in vitro HDAC1 inhibitory activities of representative **2-aminobenzanilide** derivatives.

Compound ID	Structure	hrHDAC1 IC50 (nM)[2]
MS-275 (Reference)	N/A	150
Derivative 1	2-amino-N-(4- ((phenylamino)methyl)phenyl)b enzamide	50
Derivative 2	2-amino-N-(4-(((1H-indol-3- yl)methyl)amino)methyl)phenyl)benzamide	25
Derivative 3	2-amino-N-(4-(((naphthalen-1-yl)methyl)amino)methyl)phenyl)benzamide	30

Signaling Pathway: HDAC Inhibition

Inhibition of HDACs leads to an accumulation of acetylated histones, resulting in a more open chromatin structure. This allows for the transcription of tumor suppressor genes that are silenced in cancer cells, leading to cell cycle arrest, differentiation, and apoptosis.



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HDAC Inhibition Signaling Pathway



Experimental Protocol: In Vitro HDAC Inhibition Assay

This protocol is based on a homogenous fluorescence assay.[3]

Materials:

- Recombinant human HDAC1 (hrHDAC1)
- Fluorogenic substrate (e.g., ZMAL (Z-(Ac)Lys-AMC))
- 2-Aminobenzanilide test compounds
- Assay buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
- Developer solution (Trypsin and Trichostatin A (TSA) in assay buffer)
- 96-well black microplate
- Fluorescence plate reader

Procedure:

- Prepare serial dilutions of the 2-aminobenzanilide test compounds in DMSO.
- In a 96-well plate, add 2 μL of the compound dilutions.
- Add 28 μL of assay buffer containing the hrHDAC1 enzyme to each well.
- Incubate the plate at 37°C for 15 minutes.
- Add 10 μL of the fluorogenic substrate to each well.
- Incubate the plate at 37°C for 60 minutes.
- Stop the reaction by adding 50 μL of the developer solution.
- Incubate the plate at 37°C for 15 minutes.



- Measure the fluorescence at an excitation wavelength of 390 nm and an emission wavelength of 460 nm.
- Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

II. 2-Aminobenzanilide Derivatives as Antimicrobial Agents

Derivatives of 2-aminobenzamide, which can be synthesized from **2-aminobenzanilide** precursors, have demonstrated promising activity against a range of bacterial and fungal pathogens.[4]

Data Presentation: Antimicrobial Activity

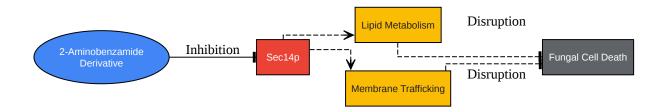
The following table summarizes the antimicrobial activity of selected 2-aminobenzamide derivatives, presented as minimum inhibitory concentration (MIC) values.

Compound ID	Structure	S. aureus MIC (µg/mL)	E. coli MIC (μg/mL)	A. fumigatus MIC (μg/mL)[4]
Streptomycin (Reference)	N/A	12.5	12.5	N/A
Clotrimazole (Reference)	N/A	N/A	N/A	25
Compound 1	2-Amino-N-(4- fluorophenyl)ben zamide	>100	>100	>100
Compound 5	2-Amino-N- (pyridin-2- yl)benzamide	50	50	12.5

Mechanism of Action: Antifungal Activity



While the exact mechanism for many benzamide-based antifungals is still under investigation, some have been shown to target Sec14p, a phosphatidylinositol/phosphatidylcholine transfer protein essential for fungal cell viability.[5] Inhibition of this protein disrupts lipid metabolism and membrane trafficking, leading to fungal cell death.



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Antifungal Mechanism of Action

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

- 2-Aminobenzamide test compounds
- Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
- Bacterial or fungal strains
- Sterile 96-well microtiter plates
- 0.5 McFarland turbidity standard
- Spectrophotometer

Procedure:



- Prepare a stock solution of the test compound in DMSO.
- In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth to achieve a range of concentrations.
- Prepare an inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
- Inoculate each well (except for a sterility control) with the microbial suspension. Include a
 growth control well with no compound.
- Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.
- Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

III. 2-Aminobenzanilide Derivatives as Kinase Inhibitors

Kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, particularly cancer. The **2-aminobenzanilide** scaffold has been utilized to develop inhibitors of various kinases, including p56(lck), CK1 δ , and Aurora kinases.

Data Presentation: Kinase Inhibitory Activity

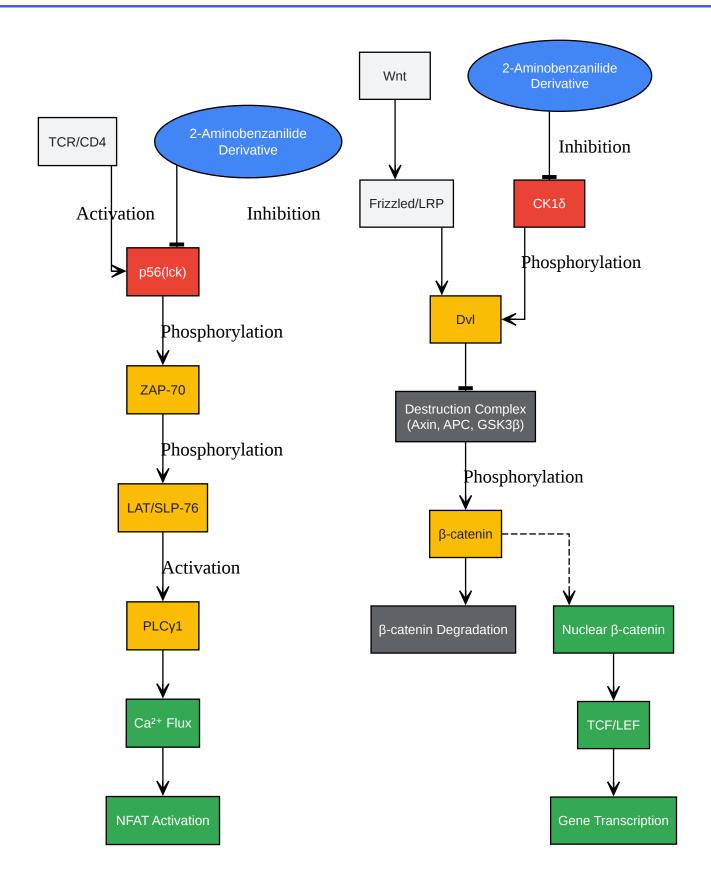
Target Kinase	Derivative Structure	IC ₅₀
p56(lck)	2-amino-N-(substituted- phenyl)benzamide	Varies (nM to μM range)
CK1δ	2-amino-N-(substituted- benzothiazolyl)benzamide	Varies (nM to μM range)
Aurora A	2-amino-N-(substituted- pyrimidinyl)benzamide	Varies (nM to μM range)



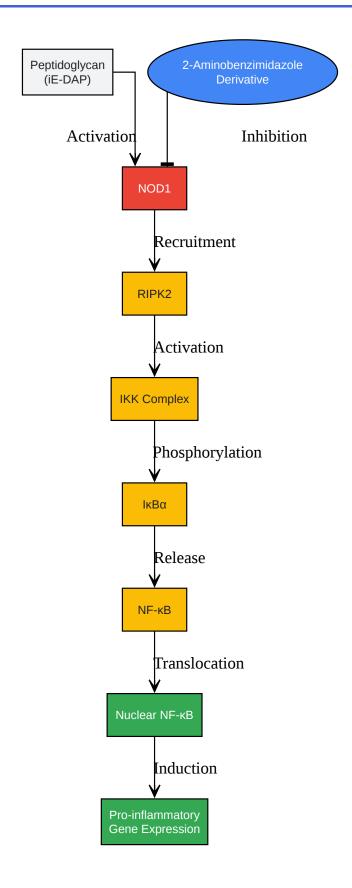
Signaling Pathways

p56(lck) Signaling in T-cell Activation:













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